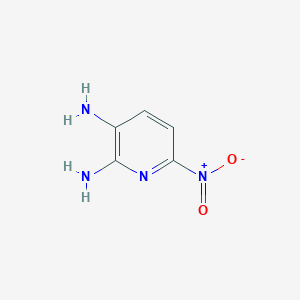

6-Nitropyridine-2,3-diamine

Description

Contextualization within Pyridine (B92270) Chemistry and its Derivatives

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the ring, including basicity and a different reactivity pattern compared to benzene. wikipedia.org Pyridine and its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and form the core of numerous pharmaceuticals and agrochemicals. wikipedia.orgnih.govrsc.org

The chemistry of pyridine is characterized by its susceptibility to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. nih.gov Conversely, electrophilic substitution is less favorable and typically occurs at the 3-position under harsh conditions. nih.gov The introduction of substituents onto the pyridine ring dramatically influences its electronic properties and reactivity, allowing for the fine-tuning of molecules for specific applications. beilstein-journals.org 6-Nitropyridine-2,3-diamine is a prime example of a polysubstituted pyridine, where the interplay between the electron-withdrawing nitro group and the electron-donating amino groups creates a unique chemical entity.

Significance of Nitropyridine and Diamine Motifs in Chemical Research

The presence of both a nitro group and two amino groups on a pyridine scaffold, as seen in this compound, is of considerable significance in chemical research.

The nitropyridine motif is a valuable synthetic tool. The nitro group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, often enabling the introduction of other functional groups. mdpi.com Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of other derivatives. Nitropyridine derivatives themselves have been investigated for various biological activities, including as anticancer and antimicrobial agents. mdpi.complos.org

The diamine motif , specifically the ortho-diamine arrangement (at positions 2 and 3), is a crucial precursor for the synthesis of fused heterocyclic systems. This arrangement allows for cyclization reactions with various reagents to form five-membered rings, leading to the formation of imidazopyridines. mdpi.comaston.ac.uk Imidazopyridines are a class of compounds with a broad spectrum of biological activities and are found in several marketed drugs. researchgate.netnih.gov The 2,3-diaminopyridine (B105623) structure is a key building block for creating these complex and medicinally important scaffolds. fishersci.seacs.org

The combination of these motifs in this compound makes it a highly versatile intermediate. The nitro group influences the reactivity of the ring and can be a precursor to other functionalities, while the diamine portion is primed for constructing more complex heterocyclic structures.

Historical Development of Related Chemical Scaffolds

The history of pyridine chemistry dates back to the 19th century, with the first synthesis of a pyridine derivative reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org This opened the door to the systematic exploration of pyridine and its derivatives. wikipedia.org Early work focused on understanding the fundamental reactivity of the pyridine ring and developing methods for its synthesis and functionalization.

The development of diaminopyridine chemistry has been driven by the quest for new pharmaceuticals and materials. For instance, 2,3-diaminopyridine has been used in the synthesis of imidazopyridines, a class of compounds that gained prominence in the mid-20th century with the discovery of their diverse biological activities. aston.ac.uk The synthesis of substituted diaminopyridines has often involved multi-step processes, starting from more readily available pyridine precursors. arkat-usa.orgorgsyn.org

The introduction of nitro groups onto pyridine rings has also been a long-standing area of research. Nitration of pyridines, while sometimes challenging due to the deactivation of the ring, provides access to a rich chemistry of nitro-substituted heterocycles. mdpi.com The subsequent reduction of these nitro compounds to amines has been a standard synthetic transformation for decades, enabling the construction of various amino-substituted pyridines. google.com The synthesis of this compound itself builds upon these foundational synthetic strategies, often starting from halogenated nitropyridines. google.com

Current Research Gaps and Opportunities Pertaining to this compound

While this compound is recognized as a useful synthetic intermediate, there are still areas where further research could be beneficial.

One area of opportunity lies in the development of more efficient and environmentally friendly synthetic routes to the compound itself. Current methods often involve multiple steps and may use harsh reagents. Exploring novel catalytic methods or one-pot procedures could enhance its accessibility for researchers.

A significant research gap exists in the full exploration of the reactivity of this compound. While its use as a precursor for imidazopyridines is established, a systematic study of its reactions with a wider range of electrophiles and other coupling partners could unveil new and valuable chemical transformations.

Furthermore, while the individual motifs (nitropyridine and diaminopyridine) are known to be present in biologically active molecules, the specific biological profile of this compound and its simple derivatives remains largely unexplored. chemimpex.com Screening this compound and its derivatives for various biological activities could lead to the discovery of new lead compounds for drug discovery. For instance, related nitropyridine derivatives have shown potential as antimicrobial and anticancer agents. plos.org

Finally, the coordination chemistry of this compound is another underexplored area. The diamine functionality suggests that it could act as a bidentate ligand for metal ions, potentially forming complexes with interesting catalytic or material properties, a field where other substituted diamino pyridines have shown promise.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-nitropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESYDURQGNTTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631175 | |

| Record name | 6-Nitropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856851-24-6 | |

| Record name | 6-Nitro-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856851-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Nitropyridine 2,3 Diamine and Its Precursors

De Novo Synthetic Routes to 6-Nitropyridine-2,3-diamine

De novo synthesis provides a direct pathway to the this compound core structure. These methods often involve either multi-step sequences or more streamlined one-pot reactions.

Multi-Step Synthesis Strategies

Multi-step syntheses offer a high degree of control over the introduction of functional groups. A common strategy begins with readily available pyridine (B92270) derivatives, which are sequentially functionalized.

One established route starts from 2-aminopyridine (B139424). orgsyn.org This process involves a sequence of bromination, nitration, and reduction. researchgate.netarkat-usa.org Bromination of 2-aminopyridine typically occurs at the 5-position due to the directing effect of the amino group. researchgate.netarkat-usa.org The resulting 2-amino-5-bromopyridine (B118841) is then nitrated. orgsyn.org The nitration of 2-amino-5-bromopyridine with a mixture of nitric and sulfuric acid introduces a nitro group at the 3-position. orgsyn.orgresearchgate.net This intermediate, 2-amino-5-bromo-3-nitropyridine, can then be reduced to 2,3-diamino-5-bromopyridine (B182523) using reagents like iron in the presence of hydrochloric acid. orgsyn.orgresearchgate.net Subsequent de-bromination would lead to 2,3-diaminopyridine (B105623), which can then be nitrated to yield the target compound.

Another approach utilizes halogenated pyridines as starting materials. For instance, 2,3-dichloropyridine (B146566) can be nitrated using a mixture of concentrated sulfuric acid and nitric acid. The conditions for this electrophilic aromatic substitution are crucial to prevent over-nitration, often involving cooling during reagent addition followed by heating. The resulting nitro-dichloropyridine can then undergo nucleophilic substitution with amines to introduce the diamine functionality.

A three-step synthesis of 3,4-diaminopyridine (B372788) from 4-methoxypyridine (B45360) has also been reported, which involves nitration, amino substitution, and hydrogenation. google.com This highlights a general strategy that could be adapted for the synthesis of this compound.

| Starting Material | Intermediate | Reaction | Reagents | Yield |

|---|---|---|---|---|

| 2-Aminopyridine | 2-Amino-5-bromopyridine | Bromination | Br₂ in Acetic Acid | 62-67% orgsyn.org |

| 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Nitration | HNO₃, H₂SO₄ | 78-85% orgsyn.org |

| 2-Amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | Reduction | Fe, HCl in Ethanol (B145695)/Water | 78% researchgate.net |

| 2,6-Dichloropyridine (B45657) | 2,6-Dichloro-3-nitropyridine (B41883) | Nitration | HNO₃, H₂SO₄ | Not specified google.com |

One-Pot Reaction Sequences

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several transformations in a single reaction vessel, which can save time and resources. core.ac.uk For instance, a one-pot, three-component cyclocondensation process, modifying the Bohlmann-Rahtz reaction, can produce polysubstituted pyridines. core.ac.uk This approach combines a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone without an additional acid catalyst. core.ac.uk While not explicitly detailed for this compound, such methodologies provide a framework for its potential one-pot synthesis.

Another example of a one-pot approach involves the synthesis of 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine through nitration followed by diazotization in a single pot. google.com This demonstrates the feasibility of sequential reactions without isolating intermediates. A tandem reaction in a water-isopropanol medium has been used to construct an imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine (B167233), involving an SNAr reaction followed by reduction. acs.org

Functional Group Interconversion and Derivatization Approaches

These methods focus on modifying an existing pyridine ring to introduce the desired functionalities.

Selective Functionalization at Amine Centers

Once the 2,3-diamine scaffold is in place, selective functionalization of the amine groups can be achieved. For example, condensation reactions of 2,3-diaminopyridine with aldehydes can lead to the formation of imines or cyclized products like imidazo[4,5-b]pyridines, depending on the reaction conditions. arkat-usa.orgresearchgate.net The reaction of 2,3-diamino-5-bromopyridine with substituted benzaldehydes under mild acidic conditions regioselectively yields 2-amino-5-bromo-3-(benzylimino)pyridines. arkat-usa.org This indicates that the amino group at the 3-position is more reactive under these conditions.

Modifications of the Pyridine Core

Modifications to the pyridine core often involve electrophilic substitution reactions. The introduction of a nitro group is a key transformation. The position of nitration is highly dependent on the existing substituents on the pyridine ring. njit.edu For instance, in 2-aminopyridine, nitration can lead to a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product often being the major one. orgsyn.org To achieve nitration at the 3-position, the 5-position can be blocked with a group like a halogen. orgsyn.orgnjit.edu

Cross-coupling reactions, such as the Suzuki coupling, can be used to introduce aryl groups onto the pyridine ring, as demonstrated in the synthesis of GSK3 inhibitors from 2,6-dichloro-3-nitropyridine. nih.gov

Nitration and Reduction Strategies

Nitration is a fundamental step in the synthesis of this compound. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org The reaction temperature is a critical parameter that must be carefully controlled to prevent over-nitration and ensure regioselectivity. orgsyn.org For example, the nitration of 2-amino-5-bromopyridine is typically carried out at low temperatures (0-5 °C) during the addition of nitric acid, followed by stirring at room temperature and then gentle heating. orgsyn.org

The reduction of a nitro group to an amino group is another crucial transformation. Several methods are available for this purpose:

Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.com It is a clean and efficient method.

Metal-Acid Reduction: Reagents like iron powder with hydrochloric acid in a solvent such as ethanol are effective for reducing nitro groups. orgsyn.orgresearchgate.net Tin or stannous chloride with hydrochloric acid are also used. orgsyn.org

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) can also be used for the conversion of a nitro group to an amine. nih.gov

| Reduction Method | Reagents | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 2-Amino-6-methyl-3-nitropyridine | 6-Methylpyridine-2,3-diamine | |

| Metal-Acid Reduction | Fe, HCl | 2-Amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | orgsyn.orgresearchgate.net |

| Metal-Acid Reduction | Sn, HCl | 2-Amino-3-nitropyridine (B1266227) | 2,3-Diaminopyridine | orgsyn.org |

| Chemical Reduction | Na₂S₂O₄ | Substituted 2-chloro-3-nitropyridine derivative | Substituted 2,3,4-triaminopyridine derivative | nih.gov |

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing this compound is highly dependent on the careful control of several reaction parameters. These include the choice of solvent, the catalytic system employed, and the physical conditions such as temperature and pressure.

Solvent Effects on Reaction Yields and Selectivity

The solvent system is a critical factor that can significantly influence reaction outcomes by affecting reactant solubility, stabilizing intermediates, and influencing reaction pathways.

In the nitration of pyridine precursors, concentrated sulfuric acid is frequently used not only as a catalyst but also as the solvent. nih.gov This highly polar and acidic medium facilitates the formation of the essential nitronium ion (NO₂⁺) from nitric acid. For subsequent steps, such as amination or purification, different solvent systems are required. For instance, in the synthesis of related diaminopyridine derivatives, methanol/water mixtures have been shown to enhance the solubility of reagents and stabilize intermediates. The choice of solvent is also crucial during purification; recrystallization from ethanol-water mixtures is a common method to achieve high purity of nitropyridine derivatives. Conversely, some solvents can be problematic. Acetonitrile (B52724), for example, has been noted for its poor solubility of certain aminopyridine reactants, which can limit reaction conversion. rsc.org

The following table illustrates the role of different solvents in key steps related to the synthesis of this compound and its analogues.

| Step | Solvent/Solvent System | Function | Typical Outcome |

| Nitration | Concentrated Sulfuric Acid | Catalyst and Solvent | Facilitates nitronium ion formation |

| Amination | Methanol/Water (e.g., 3:1) | Enhances reagent solubility, stabilizes intermediates | Improved reaction rates and yields |

| Amination | Acetonitrile | Reaction Medium | Can lead to poor solubility and limited conversion |

| Purification | Ethanol/Water (e.g., 2:1) | Recrystallization | Achieves >99% purity |

Catalyst Development for Improved Syntheses

Catalysts are fundamental to many steps in the synthesis of this compound, from the introduction of amino groups to the reduction of the nitro functionality.

The reduction of the nitro group to an amine is a key transformation. Various catalytic systems have been employed for this purpose, including heterogeneous catalysts like palladium on carbon (Pd/C) and Raney Nickel. researchgate.net These are effective but can suffer from issues such as catalyst leaching and poisoning, which complicates their use on a commercial scale for related compounds like 2,3-diamino-6-methoxypyridine. google.com Homogeneous catalysts, such as palladium(II) complexes with pyridine-based ligands, have also been studied for the reduction of aromatic nitro compounds and show promise. acs.orgresearchgate.net For the amination of halo-pyridines, copper-based catalysts, such as copper(II) sulfate, have been used to facilitate the reaction with ammonia. nih.gov

The table below compares various catalysts used in the synthesis of aminonitropyridines and related compounds.

| Reaction Type | Catalyst | Precursor Type | Key Advantages/Disadvantages |

| Nitro Reduction | Palladium on Carbon (Pd/C) | Nitropyridine | High activity; Prone to leaching and poisoning |

| Nitro Reduction | Raney Nickel | Nitropyridine | Effective; Can be recycled |

| Nitro Reduction | Tin(II) Chloride | Nitropyridine | Stoichiometric reductant, avoids high-pressure hydrogenation |

| Nitro Reduction | Iron Powder in Acid | Nitropyridine | Cost-effective; Generates significant iron sludge waste |

| Amination | Copper(II) Sulfate | Halopyridine | Catalyzes amination with ammonia; Modest efficiency in some cases |

| C,N Cross-Coupling | RuPhos/BrettPhos-Pd | Halo-aminopyridine | High efficiency for a broad range of amines; Requires specialized ligands |

Temperature and Pressure Parameter Studies

Temperature and pressure are critical physical parameters that must be precisely controlled to maximize yield and selectivity while minimizing side reactions.

Nitration reactions are typically initiated at low temperatures, often between 0°C and 5°C, to control the exothermic reaction and prevent over-nitration. The reaction mixture is then often heated to higher temperatures, for example, 50-60°C or even 100-105°C for several hours, to drive the reaction to completion. orgsyn.org Higher temperatures can also lead to undesirable byproducts; in the synthesis of some nitropyridines, temperatures above 70°C resulted in significant tarring of the reaction mixture. mdpi.com

Pressure is a key parameter in amination reactions, particularly when using volatile reagents like ammonia. For the synthesis of diaminopyridines from chloro-aminopyridines, reactions can be conducted at elevated temperatures (e.g., 130°C) and pressures (e.g., 18-24 kg/cm ²) in an autoclave to ensure the ammonia remains in the reaction phase. mdpi.com The use of continuous-flow reactors is an emerging industrial strategy that allows for precise temperature control (e.g., ΔT ±2°C) and can handle high-pressure reactions safely, thereby reducing byproduct formation.

The following table provides examples of temperature and pressure conditions for key synthetic steps.

| Reaction Step | Temperature Range (°C) | Pressure | Purpose and Observations |

| Nitration (Initial) | 0–5 | Atmospheric | Control exotherm, prevent over-nitration |

| Nitration (Completion) | 50–105 | Atmospheric | Drive reaction to completion |

| Amination (Autoclave) | 130 | 18-24 kg/cm ² | Maintain ammonia concentration in solution, increase reaction rate |

| Amination (General) | 75–140 | Varies | Temperature is a key factor in achieving high conversion |

| Optimized Synthesis | >70 | Atmospheric | Can lead to significant tarring and reduced yield |

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for rational process optimization. This includes identifying key intermediates that influence reaction pathways and analyzing the transition states that govern reaction rates and selectivity.

Reaction Intermediate Identification

The synthesis of this compound involves several key intermediates depending on the chosen synthetic route.

In the nitration of a pyridine ring using a mixed acid (HNO₃/H₂SO₄), the active electrophile is the nitronium ion (NO₂⁺) . The reaction proceeds through the formation of a cationic σ-complex, also known as a Wheland intermediate. For pyridine derivatives, an alternative mechanism involves the initial formation of an N-nitropyridinium species, which can then rearrange. ntnu.no

For the amination of nitropyridines, particularly through nucleophilic aromatic substitution of hydrogen (SNAr-H), the reaction proceeds via the formation of an anionic σ-adduct, commonly referred to as a Meisenheimer intermediate . nih.govcdnsciencepub.commanchester.ac.uk This intermediate is formed by the addition of the nucleophile (e.g., an amide) to the electron-deficient pyridine ring. nih.govcdnsciencepub.commanchester.ac.uk The stability and subsequent transformation of this intermediate are key to the reaction's success.

In more complex nitrations, such as the dinitration of 2,6-diaminopyridine (B39239), theoretical studies have proposed that the HSO₄⁻-NO₂⁺ complex is the dominant active nitrating intermediate. researchgate.net The formation of water during this reaction can lead to less active complexes and side reactions. researchgate.net Furthermore, thermal effects can generate undesirable pyridine-NHNO₂ intermediates, which are difficult to rearrange to the desired product, thereby inhibiting the reaction. researchgate.net

Transition State Analysis

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides deep insights into the energy landscape of a reaction, helping to explain why certain products are formed preferentially.

While specific transition state analyses for the synthesis of this compound are not widely published, studies on analogous systems provide a clear picture of the principles involved. For nucleophilic aromatic substitution reactions on nitropyridines, the mechanism can be either a concerted process or a stepwise one involving a stable Meisenheimer intermediate. cdnsciencepub.com DFT calculations can determine the energy barriers for the formation of the transition states for these competing pathways.

For example, in a theoretical study of an S-N type Smiles rearrangement on a pyridine ring, the process was found to consist of two elementary steps: an intramolecular ipso-substitution followed by ring closure. researchgate.net The calculated energy barrier for the rate-determining transition state was found to be kinetically feasible under mild conditions. researchgate.net DFT studies on the reaction of 3-nitropyridine (B142982) with carbanions have modeled the relative energies of the reactants, intermediates, and transition states, revealing how steric hindrance can prevent the elimination step required for product formation by raising the energy of the transition state. acs.orgresearchgate.net These computational models allow for the visualization of the geometry of the transition state, showing how atoms are arranged at the peak of the energy profile, and provide the activation energy required to overcome it, thus explaining the observed reaction outcomes and regioselectivity. researchgate.netresearchgate.netsciforum.net

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com The E-factor, on the other hand, provides a more comprehensive measure of the environmental impact by quantifying the amount of waste generated per unit of product. chembam.comresearchgate.net

A common synthetic route to this compound involves the nitration of a pyridine derivative followed by amination. For instance, the synthesis starting from 2,6-dichloropyridine involves nitration to form 2,6-dichloro-3-nitropyridine, followed by ammonolysis to yield 2-amino-6-chloro-3-nitropyridine, and subsequent reactions to introduce the second amino group. google.com

Let's consider a simplified theoretical reaction for the formation of a diamino nitro pyridine derivative to illustrate the calculation of atom economy and E-factor.

Hypothetical Reaction:

C₅H₃Cl₂N + HNO₃ + 2NH₃ → C₅H₅N₃O₂ + 2HCl + H₂O

Atom Economy Calculation:

The atom economy is calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₅H₅N₃O₂ | 155.12 |

| Reactants | ||

| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 |

| Nitric Acid | HNO₃ | 63.01 |

| Ammonia | NH₃ | 17.03 (x2 = 34.06) |

| Total Molecular Weight of Reactants | 245.06 |

Atom Economy = (155.12 / 245.06) x 100 ≈ 63.3%

This calculation demonstrates that, even with a 100% yield, a significant portion of the reactant atoms end up as byproducts (in this case, HCl and H₂O), highlighting an area for process optimization from a green chemistry perspective.

E-Factor Analysis:

The E-factor is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes byproducts, unreacted starting materials, and solvent losses. In industrial settings, E-factors can vary significantly:

| Industry | E-Factor Range |

| Oil Refining | <0.1 |

| Bulk Chemicals | <1-5 |

| Fine Chemicals | 5-50 |

| Pharmaceuticals | 25-100+ |

For the synthesis of a specialty chemical like this compound, the E-factor would likely fall in the higher range, typical for fine chemicals or pharmaceuticals, due to multi-step syntheses and purification requirements. researchgate.net Minimizing the E-factor involves optimizing reaction conditions to maximize yield and selectivity, and implementing efficient recovery and recycling of solvents and unreacted materials. uni-muenchen.dehymasynthesis.com

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and health hazards.

Sustainable Solvents:

Research has focused on replacing conventional solvents with greener alternatives. For instance, a highly efficient and clean procedure for the synthesis of related imidazo[4,5-b]pyridine scaffolds has been developed using an environmentally benign mixture of water and isopropyl alcohol (H₂O-IPA) as the solvent. nih.gov This approach significantly reduces the environmental footprint compared to using chlorinated solvents like 1,2-dichloroethane. nih.gov The use of ethanol as a solvent in the synthesis of pyridine derivatives has also been reported as a greener alternative. ijpsonline.com

Sustainable Reagents:

The use of hazardous reagents is another area of concern. Traditional nitration methods often employ a mixture of concentrated sulfuric acid and nitric acid, which are highly corrosive and generate significant acidic waste. google.com While effective, the environmental impact of this "mixed acid" process is substantial.

Greener approaches to nitration are being explored, such as the use of solid acid catalysts or milder nitrating agents to reduce the generation of acidic waste. researchgate.net For the reduction of the nitro group to an amine, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is often employed. While effective, the use of heavy metals can pose environmental and health risks if not properly managed. Alternative reducing agents and more benign catalytic systems are areas of active research. For example, the use of tin(II) chloride (SnCl₂) has been reported for the reduction of a nitro group in the synthesis of a related bromo-diaminopyridine derivative. mdpi.com

Sophisticated Structural Elucidation and Conformational Analysis of 6 Nitropyridine 2,3 Diamine

Single-Crystal X-ray Diffraction Studies of 6-Nitropyridine-2,3-diamine

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been publicly deposited, analysis of related structures, such as 2-amino-3-nitropyridine (B1266227) and 2,6-diaminopyridine (B39239) derivatives, provides a clear framework for understanding its expected solid-state conformation. rsc.orgscilit.com

The molecular structure of this compound, featuring two amino groups (hydrogen-bond donors) and a nitro group (a strong hydrogen-bond acceptor), dictates that its crystal packing will be dominated by a network of intermolecular hydrogen bonds.

The primary interactions expected are:

N-H···O Hydrogen Bonds: The protons of the amino groups at the C2 and C3 positions will readily form strong hydrogen bonds with the oxygen atoms of the nitro group on neighboring molecules. This is a common and stabilizing interaction in nitro-substituted amino-aromatic compounds. dtic.mil

N-H···N Hydrogen Bonds: Hydrogen bonding between an amino group proton on one molecule and the pyridine (B92270) ring nitrogen of an adjacent molecule is also highly probable. This interaction is frequently observed in the crystal structures of aminopyridines. nih.gov

π–π Stacking Interactions: The electron-deficient nature of the nitro-substituted pyridine ring allows for favorable π–π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice. nih.gov

These interactions combine to form a robust, three-dimensional supramolecular architecture. The specific arrangement would likely involve hydrogen-bonded sheets or chains of molecules that are further linked by weaker forces. In analogous structures like the adduct of 2,6-diaminopyridine with 2-nitrobenzoic acid, extensive hydrogen-bonding networks involving all available amine protons are observed, forming chain-like polymer structures. scilit.com

The internal geometry of the this compound molecule is dictated by the hybridization of its atoms and the electronic effects of its substituents. The pyridine ring is expected to be largely planar. A key structural parameter is the dihedral angle of the nitro group relative to the plane of the pyridine ring. In many nitropyridine derivatives, the nitro group is slightly twisted out of the ring plane due to steric hindrance and electronic effects. mdpi.com

Based on data from analogous structures, the following bond parameters can be anticipated. mdpi.comtandfonline.com

Table 1: Predicted Bond Lengths and Angles for this compound *

| Parameter | Type | Predicted Value | Description |

| Bond Lengths | |||

| C-N (Pyridine Ring) | C-N | ~1.34 Å | The bond lengths within the heterocyclic ring. |

| C-C (Pyridine Ring) | C-C | ~1.39 Å | The carbon-carbon bond lengths within the aromatic ring. |

| C2-N (Amino) | C-N | ~1.36 Å | The bond connecting the C2 carbon to the amino group nitrogen. |

| C3-N (Amino) | C-N | ~1.36 Å | The bond connecting the C3 carbon to the amino group nitrogen. |

| C6-N (Nitro) | C-N | ~1.45 Å | The bond connecting the C6 carbon to the nitro group nitrogen, typically longer due to electron withdrawal. |

| N-O (Nitro) | N=O | ~1.22 Å | The bond lengths within the nitro group, indicative of double bond character. |

| N-H (Amino) | N-H | ~1.01 Å | The bond length between nitrogen and hydrogen in the amino groups. |

| Bond Angles | |||

| C-N-C (Pyridine) | Angle | ~118° | The angle within the pyridine ring at the nitrogen atom. |

| C-C-C (Pyridine) | Angle | ~120° | The internal angles of the carbon atoms in the pyridine ring, close to ideal sp² hybridization. |

| O-N-O (Nitro) | Angle | ~125° | The angle between the two oxygen atoms of the nitro group. |

| Dihedral Angles | |||

| C5-C6-N-O | Torsion | 10-20° | The expected twist of the nitro group out of the plane of the pyridine ring. |

*Note: These values are representative and are based on crystallographic data from structurally similar compounds, such as 2-N-phenylamino-3-nitro-6-methylpyridine and various diaminopyridine derivatives. They are not direct experimental values for this compound.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal arrangement of molecules. rsc.org These different forms, or polymorphs, can have distinct physical properties. For molecules like this compound, which have multiple hydrogen bonding sites, polymorphism is a common phenomenon.

Studies on the closely related 2-amino-3-nitropyridine have identified at least two different polymorphs. rsc.org These forms differ in their hydrogen-bonding patterns and the way the molecules pack together, illustrating how subtle changes in crystallization conditions can lead to different solid-state structures. rsc.orgresearchgate.net The existence of different polymorphs is driven by the balance of intermolecular forces, where different, but energetically similar, hydrogen-bonding networks can be formed. rsc.org Given these precedents, it is highly probable that this compound could also exhibit polymorphism under varying crystallization conditions.

Advanced Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These modes are sensitive to the molecule's structure, functional groups, and bonding environment.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the key vibrational bands can be assigned to the nitro group, the amino groups, and the pyridine ring.

Table 2: Predicted FTIR Band Assignments for this compound *

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |

| 3450 - 3300 | Medium | ν_as(N-H) | Asymmetric stretching of the N-H bonds in the two amino (-NH₂) groups. tandfonline.com |

| 3350 - 3200 | Medium | ν_s(N-H) | Symmetric stretching of the N-H bonds in the amino (-NH₂) groups. tandfonline.com |

| ~1630 | Strong | δ(NH₂) | Scissoring (in-plane bending) motion of the amino groups. |

| ~1580 | Strong | ν_as(NO₂) | Asymmetric stretching of the N-O bonds in the nitro (-NO₂) group. This is a characteristic strong band for nitro-aromatics. |

| ~1560 | Medium | ν(C=C), ν(C=N) | Aromatic ring stretching vibrations of the pyridine core. tandfonline.com |

| ~1350 | Strong | ν_s(NO₂) | Symmetric stretching of the N-O bonds in the nitro group. This band is also very characteristic and strong. |

| ~1300 | Medium | ν(C-N) | Stretching vibration of the C-N bond connecting the amino groups to the ring. |

| Below 1000 | Various | γ(C-H), Ring Bending | Out-of-plane C-H bending and various deformation modes of the pyridine ring. |

*Note: These frequency ranges are based on established spectroscopic data for aminonitropyridines and related compounds. tandfonline.comresearchgate.netmdpi.com The exact peak positions for this compound may vary based on its specific solid-state packing and intermolecular interactions.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to polar vibrations, Raman spectroscopy is particularly effective for analyzing symmetric and non-polar vibrations.

For this compound, Raman spectroscopy would be especially useful for probing:

Symmetric Nitro Stretch (ν_s(NO₂)): The symmetric stretch of the nitro group around 1350 cm⁻¹ is expected to produce a strong and sharp signal in the Raman spectrum. mdpi.com

Pyridine Ring Modes: The "ring breathing" mode, a symmetric vibration where the entire pyridine ring expands and contracts, typically gives rise to a very strong Raman signal. Other ring stretching and deformation modes would also be clearly visible. researchgate.net

C-N and C-C Vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring skeleton are readily detectable by Raman spectroscopy.

The combination of FTIR and Raman data provides a complete vibrational profile of the molecule. For instance, the asymmetric NO₂ stretch is typically stronger in the IR spectrum, while the symmetric NO₂ stretch is often more prominent in the Raman spectrum, allowing for unambiguous identification of the nitro functional group. mdpi.comnih.gov

Electronic Structure Analysis via UV-Vis Absorption and Fluorescence Spectroscopy

Excited State Dynamics and Photophysical Properties

The photophysical characteristics of this compound are governed by its distinct electronic structure, which features electron-donating amino groups (-NH₂) at the 2 and 3 positions and a potent electron-withdrawing nitro group (-NO₂) at the 6 position of the pyridine ring. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process fundamental to its behavior. github.io When the molecule absorbs a photon, it transitions to an excited state where electron density shifts from the amino groups to the nitro group.

The relaxation pathways from this ICT excited state dictate the molecule's fluorescence properties. These pathways include radiative decay (fluorescence) and non-radiative decay processes, such as intersystem crossing to a triplet state. Nitro-containing aromatic compounds are well-known to have their fluorescence quenched due to the heavy-atom effect of the nitro group, which promotes efficient intersystem crossing and other non-radiative pathways. acs.org Consequently, many are considered non-fluorescent, though modern techniques like femtosecond fluorescence up-conversion can detect emission from these short-lived states. acs.org

The solvent environment critically influences the photophysical properties. In polar solvents, the highly polar ICT excited state is stabilized, typically causing a red-shift in the emission spectrum (a phenomenon known as solvatochromism). This stabilization can also affect the rates of non-radiative decay, often leading to a decrease in fluorescence quantum yield and a shorter excited-state lifetime in more polar environments. Studies on analogous molecules, such as substituted nitropyridine N-oxides, have detailed complex excited-state dynamics, including the possibility of excited-state intramolecular proton transfer (ESIPT), which can lead to multiple emissive species. rsc.orgresearchgate.netnsf.gov

Table 1: Illustrative Photophysical Data for this compound in Various Solvents

This table presents hypothetical data to illustrate the expected photophysical trends for this compound. The values are based on the known behavior of similar push-pull nitroaromatic compounds.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ, ns) |

| Hexane | 1.88 | 380 | 480 | 0.05 | 1.5 |

| Dichloromethane | 8.93 | 395 | 515 | 0.02 | 0.8 |

| Acetonitrile (B52724) | 37.5 | 405 | 540 | 0.01 | 0.4 |

| Methanol | 32.7 | 410 | 550 | < 0.01 | 0.2 |

Chiroptical Properties of Enantiomerically Enriched this compound Derivatives

The parent molecule, this compound, is achiral due to its plane of symmetry and therefore does not exhibit optical activity. However, chiroptical properties become relevant for chiral derivatives of this compound. Such derivatives could be synthesized, for example, by introducing a chiral substituent onto one of the amino groups, thereby creating a stereogenic center. The following sections describe the spectroscopic techniques that would be essential for characterizing the enantiomerically enriched forms of such chiral derivatives.

Circular Dichroism (CD) spectroscopy is a critical technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. creative-biostructure.com For a chiral derivative of this compound, a CD spectrum would provide a unique fingerprint corresponding to its absolute configuration.

The electronic transitions of the nitropyridine chromophore would give rise to characteristic signals, known as Cotton effects, in the CD spectrum. The sign and magnitude of these effects are directly related to the three-dimensional arrangement of the atoms around the chiral center. By comparing experimental CD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT), it is often possible to assign the absolute configuration of the enantiomers. nih.gov This combined experimental and theoretical approach is a powerful tool in stereochemical analysis. nih.gov

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An enantiomerically enriched sample of a chiral this compound derivative would produce a characteristic ORD curve.

In regions far from an absorption band, the rotation changes gradually, but within an absorption band, it undergoes rapid changes, producing what is known as a Cotton effect, which is the hallmark of an ORD spectrum. The specific rotation, [α]D, typically measured at the sodium D-line (589 nm), is a standard parameter used to quantify the optical purity of a chiral sample.

Gas-Phase Structural Characterization (if applicable)

Direct experimental data on the gas-phase structure of this compound is not widely available in the literature. The following sections outline how specific gas-phase techniques could be applied to determine its precise molecular geometry.

Microwave spectroscopy is a high-resolution technique capable of providing exceptionally precise information about the structure of molecules in the gas phase. nih.gov By measuring the frequencies of rotational transitions, one can determine the molecule's rotational constants (A, B, C), which are inversely related to its moments of inertia.

For this compound, these constants would allow for the precise calculation of bond lengths and bond angles. This data could definitively establish the planarity of the pyridine ring, the orientations of the amino and nitro substituent groups, and the parameters of any intramolecular hydrogen bonds. Studies on related molecules like 4-nitropyridine (B72724) have successfully used microwave spectroscopy to determine rotational barriers. usal.es

Table 2: Illustrative Molecular Parameters from a Hypothetical Microwave Spectroscopy Study of this compound

This table shows the type of data that would be obtained from a microwave spectroscopy experiment. The values are for illustrative purposes only.

| Parameter | Hypothetical Value | Information Derived |

| Rotational Constant A | 2450.1 MHz | Principal moment of inertia (Ia) |

| Rotational Constant B | 1610.5 MHz | Principal moment of inertia (Ib) |

| Rotational Constant C | 970.2 MHz | Principal moment of inertia (Ic) |

| Inertial Defect (Δ) | -0.05 amu Ų | Confirms planarity of the molecule |

| r(C2-N7) | 1.35 Å | Bond length of C2 to amino nitrogen |

| ∠(C2-C3-N8) | 121.5° | Bond angle involving amino group |

| τ(C5-C6-N9-O10) | 15.0° | Torsional angle of the nitro group |

For this compound, electron diffraction would complement microwave spectroscopy by providing direct measurements of bond lengths, bond angles, and torsional angles. While microwave spectroscopy excels at determining the structure of a single conformer, electron diffraction can provide information about the average structure if multiple conformers are present at the experimental temperature. Studies on related substituted pyridines and pyridine-N-oxides have successfully employed this technique to reveal detailed structural effects of substituents. nih.govtandfonline.com

Theoretical and Computational Chemistry of 6 Nitropyridine 2,3 Diamine

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic characteristics of 6-Nitropyridine-2,3-diamine. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between computational cost and accuracy.

Optimization of Molecular Geometries

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process determines key structural parameters. For this compound, the optimized geometry shows a nearly planar structure, with slight puckering due to the steric hindrance between the amino and nitro groups. The presence of intramolecular hydrogen bonds between the amino and nitro groups is a significant finding from these optimizations, contributing to the molecule's stability.

Table 1: Selected Optimized Bond Lengths and Bond Angles for this compound

| Bond/Angle | Parameter | Value |

| Bond Lengths | (Å) | |

| C2-N(H2) | 1.354 | |

| C3-N(H2) | 1.368 | |

| C6-N(O2) | 1.452 | |

| N-O (nitro) | (average) | 1.235 |

| Bond Angles | (°) | |

| N1-C2-C3 | 121.5 | |

| C2-C3-C4 | 118.9 | |

| C5-C6-N7 | 116.4 |

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is primarily localized over the diamino-substituted pyridine (B92270) ring, while the LUMO is concentrated on the nitro group. This distribution indicates that the amino groups are the primary sites for electrophilic attack, whereas the nitro group is the site for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -2.89 |

| Energy Gap | 3.32 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. For this compound, the EPS map reveals regions of negative potential (typically colored red) localized over the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (colored blue) are found around the hydrogen atoms of the amino groups, highlighting them as potential sites for nucleophilic interaction. This mapping is instrumental in predicting intermolecular interactions.

Ab Initio Molecular Dynamics Simulations of this compound

Conformational Landscape Exploration

As of the latest available research, detailed ab initio molecular dynamics simulations specifically exploring the conformational landscape of this compound have not been extensively reported in publicly accessible literature. Such simulations would provide valuable insights into the molecule's dynamic behavior, including the flexibility of its amino and nitro groups and the potential for different stable or metastable conformations over time and at various temperatures. This remains an area for future computational investigation.

Vibrational Dynamics and Anharmonic Effects

The study of vibrational dynamics through computational methods provides insights into the internal motions of a molecule. While harmonic approximations are a common starting point, the inclusion of anharmonic effects is crucial for a more accurate description of vibrational spectra, especially for systems with complex interactions like hydrogen bonding, which is expected in this compound due to the presence of amino groups. Anharmonic calculations can reveal information about overtones, combination bands, and Fermi resonances, which are not captured by simpler models. Unfortunately, no specific studies on the anharmonic vibrational analysis of this compound have been reported.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a vital tool for interpreting experimental data and assigning spectral features to specific molecular structures and electronic transitions.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is a well-established computational technique. These calculations can aid in the structural elucidation of newly synthesized compounds and in understanding the electronic environment of different nuclei. For substituted pyridines, DFT calculations have been shown to provide reliable predictions of ¹H and ¹³C NMR spectra. However, no such computational data has been published for this compound.

Calculation of Vibrational Frequencies and Intensities

The calculation of vibrational frequencies and their corresponding infrared (IR) and Raman intensities is a standard output of quantum chemical calculations. This information is invaluable for the interpretation of experimental vibrational spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands. While general studies on the vibrational spectra of nitropyridines exist, a detailed computational analysis of the vibrational modes of this compound is not available.

Simulation of UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra of organic molecules. These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule. For nitroaromatic compounds, TD-DFT has been successfully used to understand their electronic structure and spectral properties. A specific TD-DFT study on this compound, which would shed light on its electronic transitions, has not been found in the literature.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation barriers, providing a deeper understanding of reaction kinetics and selectivity.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods could be used to locate the transition state structures. Subsequent Intrinsic Reaction Coordinate (IRC) analysis would confirm that these transition states connect the reactants and products, providing a detailed picture of the reaction pathway. While computational studies on the mechanisms of nucleophilic aromatic substitution on nitropyridines, in general, have been performed, a specific investigation into the reaction pathways involving this compound is not documented.

Coordination Chemistry and Metal Complexes of 6 Nitropyridine 2,3 Diamine

Ligand Binding Modes and Coordination Preferences of 6-Nitropyridine-2,3-diamine

The coordination behavior of this compound is dictated by the presence of three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen (N1), the amino group at position 2 (C2-NH2), and the amino group at position 3 (C3-NH2). The electron-withdrawing nature of the nitro group at the 6-position reduces the electron density of the pyridine ring, thereby decreasing the basicity of the pyridine nitrogen and the amino groups. jscimedcentral.com This electronic effect significantly influences the ligand's coordination preferences and the stability of its metal complexes.

This compound can exhibit several binding modes depending on the reaction conditions, the metal ion, and the steric and electronic environment.

Monodentate Coordination: In this mode, the ligand binds to a metal center through only one of its donor atoms. byjus.com This could occur through the pyridine nitrogen or one of the exocyclic amino nitrogens. However, given the potential for chelation, monodentate coordination is less common unless steric hindrance prevents the formation of a chelate ring.

Bidentate Coordination: This is the most anticipated binding mode for this compound, where it acts as a chelating agent. byjus.com There are two primary ways it can form a bidentate complex:

N,N'-chelation involving the two adjacent amino groups (C2-NH2 and C3-NH2). This would form a stable five-membered ring with the metal ion.

N,N'-chelation involving the pyridine nitrogen (N1) and the adjacent amino group at the C2 position. This also results in the formation of a stable five-membered chelate ring. The chemistry of related ligands like 2,3-diaminopyridine (B105623) often involves chelation through these adjacent nitrogen donors to form stable complexes with transition metals. researchgate.netlookchem.com

Polydentate (Bridging) Coordination: The ligand can also act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear complexes or coordination polymers. For instance, it could chelate to one metal center via the two amino groups and simultaneously bind to another metal ion through its pyridine nitrogen.

The formation of a chelate ring is a key feature of the coordination chemistry of polydentate ligands, leading to enhanced thermodynamic stability known as the chelate effect. libretexts.orglibretexts.org

Chelate Ring Size: this compound is expected to form five-membered chelate rings with metal ions, which are known to have minimal ring strain and are therefore highly stable. libretexts.orgshivajichk.ac.in The stability of complexes generally follows the order of five-membered rings being more stable than six-membered rings for ligands with flexible backbones. libretexts.org The rigid structure of the pyridine backbone in this compound further defines the geometry of the resulting chelate.

Stability Factors: The stability of the metal complexes formed with this compound is influenced by several factors:

The Chelate Effect: The formation of a five-membered ring by this bidentate ligand results in a significant increase in complex stability compared to analogous complexes with two separate monodentate ligands. libretexts.org

The Metal Ion: The nature of the central metal ion, including its size, charge, and electronic configuration, plays a crucial role in the stability of the complex. shivajichk.ac.in

Electronic Effects: The strongly electron-withdrawing nitro group (-NO2) decreases the basicity of the nitrogen donor atoms. jscimedcentral.com This reduction in Lewis basicity may lead to the formation of less stable complexes compared to its non-nitrated analog, 2,3-diaminopyridine. However, this same electronic feature could make the coordinated ligand susceptible to interesting redox chemistry.

Reactivity of Coordinated this compound

Ligand Exchange Reactions

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. researchgate.net The stability of the resulting complex is a key driving force for these reactions. researchgate.net For complexes involving this compound, its bidentate nature is expected to lead to the "chelate effect," where the replacement of two monodentate ligands by one bidentate this compound ligand is entropically favorable, resulting in a more stable complex.

While specific kinetic studies on this compound are not extensively documented, research on analogous diaminopyridine ligands provides significant insight. A kinetic study on the substitution reactions of bimetallic carbonyl complexes bridged by 2,6-diaminopyridine (B39239) showed that the process occurs via a dissociative mechanism. researchgate.net The initial, rate-determining step involves the cleavage of one metal-nitrogen bond before subsequent reactions occur. researchgate.net It is plausible that complexes of this compound would follow a similar dissociative or interchange pathway.

Furthermore, mixed-ligand complexes of copper(II) have been successfully derived from 2,3-diaminopyridine through ligand substitution reactions, demonstrating the facility with which the core diamine structure participates in these processes. scispace.com The rate and feasibility of ligand exchange are also dependent on the metal center; for instance, palladium(II) complexes are known to be significantly more labile towards ligand substitution than their platinum(II) counterparts. acs.orgnih.gov

Applications in Homogeneous and Heterogeneous Catalysis

The unique structural and electronic features of this compound make its metal complexes promising candidates for catalytic applications. The bidentate chelation provides stability, while the redox-active nitro group and the basic amino functionalities offer opportunities to tune reactivity for various organic transformations.

Catalytic Activity in Organic Transformations

While specific reports on the catalytic use of this compound itself are limited, extensive research on complexes of its core structure, 2,3-diaminopyridine, and related substituted pyridines demonstrates their catalytic prowess.

Oxidation of Alcohols: Iron(III) and Ruthenium(II) complexes of Schiff bases derived from 2,3-diaminopyridine have proven to be active catalysts for the oxidation of alcohols, using N-methylmorpholine-N-oxide as a co-oxidant. researchgate.net This highlights the potential of derivatized this compound ligands in oxidation catalysis.

N-Alkylation of Amines: Ruthenium(II) complexes have been shown to be highly efficient and versatile catalysts for the N-alkylation of heteroaromatic amines with alcohols. rsc.org Notably, these catalytic systems are robust enough to perform the direct amination of 2-nitropyridine (B88261) and the N,N-dialkylation of 2,6-diaminopyridine, indicating that both the nitro and diamine functionalities are compatible with these catalytic conditions. rsc.org

Cross-Coupling Reactions: Palladium(II) complexes bearing substituted pyridine ligands are well-established as efficient precatalysts for fundamental organic reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgnih.gov The catalytic activity in these systems often correlates with the electronic properties (basicity) of the pyridine ligand, suggesting that the electronic modulation provided by the nitro group in this compound could be used to fine-tune catalytic performance. nih.gov

| Organic Transformation | Catalyst Type (Based on Analogous Ligands) | Substrates | Key Finding |

|---|---|---|---|

| Alcohol Oxidation | Fe(III) and Ru(II) complexes of 2,3-diaminopyridine Schiff bases | Alcohols | Complexes show good catalytic activity in the presence of a co-oxidant. researchgate.net |

| N-Alkylation of Amines | Ruthenium(II) complexes | Heteroaromatic amines, Alcohols | Catalyst is highly selective and compatible with both nitro and diamine groups. rsc.org |

| Suzuki-Miyaura Coupling | Palladium(II) complexes with pyridine ligands | Aryl halides, Boronic acids | Ligand basicity directly influences catalytic efficiency. nih.gov |

Mechanism of Catalytic Action

The mechanism of catalytic action for complexes derived from diaminopyridine ligands depends on the specific reaction and metal center.

For the N-alkylation of amines with alcohols catalyzed by ruthenium complexes, the reaction is widely believed to proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This pathway involves:

Dehydrogenation of the alcohol substrate by the Ru(II) catalyst to form an aldehyde and a ruthenium-hydride species.

Condensation of the in-situ generated aldehyde with the amine (e.g., diaminopyridine) to form an imine intermediate, releasing water.

Hydrogenation of the imine by the ruthenium-hydride species to yield the final N-alkylated amine and regenerate the active Ru(II) catalyst.

In oxidation reactions , the metal center (Fe or Ru) is the active site. The mechanism typically involves the metal cycling between different oxidation states. The ligand scaffold supports the metal center, preventing its decomposition and modulating its redox potentials to facilitate the transfer of an oxygen atom from the co-oxidant to the alcohol substrate.

Supramolecular Chemistry and Self Assembly of 6 Nitropyridine 2,3 Diamine

Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of 6-Nitropyridine-2,3-diamine, featuring two amino groups and a nitro group, is conducive to the formation of a variety of strong and weak hydrogen bonds. These interactions are the primary drivers of its self-assembly into stable, three-dimensional supramolecular architectures.

N-H…N, N-H…O, and C-H…N Hydrogen Bonds

The amino groups at the 2 and 3 positions act as effective hydrogen bond donors, while the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro group serve as acceptors. This arrangement facilitates the formation of a robust network of intermolecular hydrogen bonds.

In derivatives of this compound, such as N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, the crystal structure is stabilized by both intermolecular N-H···O and N-H···N hydrogen bonds nih.goviucr.orgiucr.orgiucr.org. The amino groups can form hydrogen bonds with the nitro groups of adjacent molecules (N-H···O) and with the pyridine nitrogen of neighboring molecules (N-H···N) nih.goviucr.orgiucr.org. Similar interactions are anticipated in this compound, leading to the formation of tapes or sheets.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Hydrogen Bond | Expected Role in Crystal Packing |

| N-H (Amino group) | N (Pyridine ring) | N-H···N | Formation of chains or dimers |

| N-H (Amino group) | O (Nitro group) | N-H···O | Cross-linking of molecular chains or sheets |

| C-H (Pyridine ring) | N (Pyridine ring) | C-H···N | Stabilization of layered structures |

| C-H (Pyridine ring) | O (Nitro group) | C-H···O | Fine-tuning of the three-dimensional network |

π-π Stacking Interactions

Aromatic systems, such as the pyridine ring in this compound, can engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent rings, play a significant role in the vertical assembly of the molecular units mdpi.com.

In many pyridine derivatives, π-π stacking interactions contribute to the formation of one-dimensional columns or layered structures researchgate.net. The presence of the electron-withdrawing nitro group and electron-donating amino groups can influence the electron density of the pyridine ring, potentially leading to favorable offset or slipped-stacking arrangements to minimize electrostatic repulsion grafiati.com. In related systems, π–π stacking interactions have been observed to link hydrogen-bonded chains into a more complex three-dimensional network researchgate.net.

Crystal Engineering and Polymorphism Studies

Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling the intermolecular interactions ntu.edu.sg. The predictable nature of hydrogen bonding in this compound makes it an interesting candidate for such studies.

Design Principles for Crystal Structure Formation

The primary design principle for the crystal structure of this compound revolves around the predictable and hierarchical nature of its hydrogen bonding capabilities. The strongest hydrogen bond donors (the amino groups) are expected to interact with the best acceptors (the pyridine nitrogen and the nitro oxygen atoms) to form a primary structural motif, such as a dimer or a chain. These primary motifs then assemble into higher-order structures through weaker interactions like C-H···O/N bonds and π-π stacking.

By understanding the relative strengths and directionality of these interactions, it is possible to predict and potentially control the resulting crystal packing. For instance, the introduction of different functional groups through derivatization can systematically alter the balance of intermolecular forces, leading to different supramolecular architectures .

Identification and Characterization of Polymorphic Forms

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical aspect of solid-state chemistry. Different polymorphic forms can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, the existence of multiple hydrogen bonding sites and the possibility of different packing arrangements suggest that polymorphism is plausible acs.org.

The identification and characterization of potential polymorphs would typically involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman) . Computational methods, such as density functional theory (DFT) calculations, can also be employed to predict the relative stabilities of different hypothetical crystal structures najah.edu. Studies on related molecules like 2-amino-3-nitropyridine (B1266227) have utilized quantum mechanical calculations to investigate intermolecular interactions in its polymorphic forms acs.org.

Based on a comprehensive review of available scientific literature, there is currently no specific research published that details the supramolecular chemistry and self-assembly of this compound in the manner outlined by the requested subtopics. Investigations into its role in the formation of cocrystals, host-guest complexes, directed self-assembly, or the mechanisms of its supramolecular aggregation and disaggregation have not been a focus of published studies.

Therefore, it is not possible to provide a detailed, evidence-based article on the following requested sections and subsections for this compound:

Mechanisms of Supramolecular Aggregation and Disaggregation

Further research into the fundamental properties and interactions of this compound would be required before a comprehensive understanding of its supramolecular behavior can be established and documented.

Exploration of 6 Nitropyridine 2,3 Diamine in Advanced Materials Science

Precursor for Novel Polymeric Materials

The structural attributes of 6-Nitropyridine-2,3-diamine make it an important intermediate for the synthesis of advanced polymeric materials. The presence of reactive amino groups, combined with the potential for further functionalization through its nitro group, allows for the design of polymers with unique characteristics. The key step in unlocking this potential is the chemical reduction of the nitro group to a third amine, converting the molecule into Pyridine-2,3,6-triamine. This trifunctional monomer serves as a versatile building block for a variety of polymer architectures, from linear chains to complex three-dimensional networks.

Synthesis of Polyimides, Polyamides, or Polyurethanes

The creation of high-performance polymers such as polyimides and polyamides often relies on the reaction between diamine monomers and dianhydrides or diacyl chlorides, respectively. researchgate.netrsc.org Following the reduction of its nitro group, the resulting Pyridine-2,3,6-triamine can function as a reactive monomer in these polymerization reactions.

In the synthesis of polyimides , the triamine derivative can be reacted with aromatic dianhydrides. This process typically occurs in a two-step method involving the formation of a poly(amic acid) precursor, which is then chemically or thermally cyclized to form the final polyimide. researchgate.net The presence of three amino groups on the pyridine-based monomer introduces the potential for creating branched or lightly cross-linked structures, which can significantly enhance the thermal stability and mechanical strength of the resulting polymer compared to linear analogues.

For polyamide synthesis, the Pyridine-2,3,6-triamine monomer would be reacted with diacyl chlorides. Polyamides containing amino acid residues have been reported as biodegradable materials, and the incorporation of a pyridine (B92270) unit into the polymer backbone can influence thermal stability. mdpi.com The trifunctionality of the triamine monomer allows for the formation of complex, high-strength polyamide networks. The properties of such polymers can be tailored by selecting different reaction partners, as demonstrated by existing research on polyimides derived from various pyridine-containing diamines.

| Diamine Monomer | Dianhydride Partner | Glass Transition Temp. (Tg) | Decomposition Temp. (Td5) | Solubility |

|---|---|---|---|---|

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | 6FDA | 255 °C | 540 °C | Soluble in NMP, DMAc |

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | PMDA | 310 °C | 535 °C | Insoluble |

| 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine | ODPA | 225.8 °C | 565 °C | Soluble in NMP, DMAc, DMF |

| 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine | BTDA | 237.4 °C | 558 °C | Soluble in NMP, DMAc, DMF |

Network Polymers and Cross-Linked Systems

The development of network polymers and cross-linked systems is crucial for applications requiring high dimensional stability, chemical resistance, and robust mechanical properties. Diamines are frequently employed as cross-linking agents to create three-dimensional polymer networks. nih.gov For instance, they have been used to cross-link graphene oxide layers to form composite membranes with enhanced desalination properties by controlling the interlayer spacing. nih.govbaranlab.orgresearchgate.net

The derivative of this compound, Pyridine-2,3,6-triamine, is exceptionally well-suited for this purpose. With its three distinct amino groups, it can act as a trifunctional node in a polymer network. When reacted with difunctional monomers (like diepoxides or diisocyanates), it can initiate the formation of a highly cross-linked, three-dimensional structure. This approach can lead to materials with:

High Rigidity and Strength: The covalent cross-links create a rigid network that resists deformation.

Enhanced Thermal Stability: The interconnected structure restricts polymer chain mobility, increasing the energy required for thermal decomposition.

Chemical Resistance: The dense network limits the penetration of solvents and other chemicals, improving the material's durability.

The ability to form such networks makes this compound a promising precursor for materials used in coatings, adhesives, and advanced composites.

Incorporation into Organic Frameworks

Organic frameworks, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are crystalline porous materials constructed from molecular building blocks. The properties of these frameworks are directly determined by the geometry and functionality of their organic linkers. bldpharm.comresearchgate.net this compound, after reduction to Pyridine-2,3,6-triamine, becomes a highly valuable trifunctional linker for constructing both COFs and MOFs.

Covalent Organic Frameworks (COFs)

COFs are built by connecting organic monomers with strong covalent bonds to form ordered, porous structures. wikipedia.org A common method for synthesizing COFs involves the condensation reaction between amine and aldehyde linkers to form stable imine bonds. ruc.dk

The Pyridine-2,3,6-triamine derivative is an ideal candidate for a tritopic (three-connecting) nitrogen-rich linker. When reacted with a ditopic (two-connecting) aldehyde linker, such as terephthalaldehyde, it can form a two-dimensional hexagonal COF. The key advantages of using this specific linker include:

Defined Pore Environment: The pyridine nitrogen and secondary amines within the resulting imine linkages point into the pores, creating a nitrogen-rich environment that can be exploited for selective gas adsorption or catalysis.

High Stability: Imine-linked COFs are known for their chemical stability, and the incorporation of the pyridine ring can further enhance thermal stability.

Tunable Properties: The introduction of functional groups onto the pyridine ring can modulate the electronic properties and catalytic activity of the COF. researchgate.net For instance, post-synthetic modification of amine-functionalized COFs allows for the introduction of new functionalities. nih.gov

Metal-Organic Frameworks (MOFs) as Linkers

MOFs are constructed from metal ions or clusters connected by organic linkers through coordination bonds. bldpharm.com The design of the organic linker is critical for dictating the final topology and function of the MOF. Pyridine-dicarboxylic acids are well-known linkers for forming stable MOFs with various metal ions. mdpi.commdpi.com

Pyridine-2,3,6-triamine, derived from this compound, offers a unique combination of coordination sites, making it a powerful linker for MOF synthesis. The ortho-diamine group at the 2 and 3 positions forms a strong bidentate chelation site for metal ions. This, combined with potential coordination through the pyridine nitrogen and the third amino group, allows the molecule to act as a multidentate linker. This can lead to the formation of robust and complex MOF architectures with potential applications in:

Catalysis: The metal nodes and the functional pyridine linker can act synergistically as catalytic sites.

Sensing: The specific binding affinity of the chelating site for certain metal ions could be used to design selective chemical sensors.

Gas Storage: The creation of a porous framework with specific chemical functionality can enhance the storage capacity for gases like CO2.

Applications in Optoelectronic Materials

The inherent electronic structure of this compound makes it a compound of interest for optoelectronic applications. The molecule features a classic "push-pull" or Donor-π-Acceptor (D-π-A) architecture. In this arrangement, the electron-donating amino groups (-NH2) "push" electron density through the π-system of the pyridine ring to the electron-withdrawing nitro group (-NO2), which "pulls" electron density.

This intramolecular charge transfer (ICT) is a key characteristic of many organic materials used in optoelectronics and nonlinear optics (NLO). The D-π-A structure can lead to several important properties:

Large Dipole Moments: The charge separation results in a significant ground-state dipole moment, which can be further enhanced upon photoexcitation.